molecular formula C25H33N3 B14702668 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20675-02-9

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Cat. No.: B14702668
CAS No.: 20675-02-9
M. Wt: 375.5 g/mol
InChI Key: CWZJMLAOUVDGTH-UHFFFAOYSA-N
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Description

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound belonging to the class of pyridoindoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves multiple steps. One common method starts with commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. These reactants undergo Fischer indolization to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Fischer indolization process and subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

1H-Pyrido(4,3-b)indole derivatives have shown significant potential in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isopentyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

20675-02-9

Molecular Formula

C25H33N3

Molecular Weight

375.5 g/mol

IUPAC Name

8-methyl-2-(3-methylbutyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C25H33N3/c1-18(2)9-12-27-13-11-25-23(17-27)22-15-19(3)5-8-24(22)28(25)14-10-21-7-6-20(4)26-16-21/h5-8,15-16,18H,9-14,17H2,1-4H3

InChI Key

CWZJMLAOUVDGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CCC(C)C)CCC4=CN=C(C=C4)C

Origin of Product

United States

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